![molecular formula C17H16N2O5 B4989212 N-(2-methoxyphenyl)-2-[4-(2-nitrovinyl)phenoxy]acetamide](/img/structure/B4989212.png)
N-(2-methoxyphenyl)-2-[4-(2-nitrovinyl)phenoxy]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxyphenyl)-2-[4-(2-nitrovinyl)phenoxy]acetamide, commonly known as Nitrofen, is a synthetic compound that has been extensively researched for its applications in various fields. Nitrofen is a nitroaromatic herbicide that is widely used for controlling weeds in crops. However, due to its potential toxicity, Nitrofen has attracted a lot of attention from researchers in the scientific community. In
Applications De Recherche Scientifique
Nitrofen has been extensively studied for its applications in various fields such as agriculture, medicine, and environmental science. In agriculture, Nitrofen is used as a herbicide for controlling weeds in crops. Nitrofen has also been studied for its potential use as an antifungal agent. In medicine, Nitrofen has been investigated for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells. In environmental science, Nitrofen has been studied for its potential impact on the environment, as it has been found to be persistent in soil and water.
Mécanisme D'action
The mechanism of action of Nitrofen involves the inhibition of photosynthesis in plants. Nitrofen inhibits the electron transport chain in chloroplasts, which leads to the production of reactive oxygen species (ROS) and ultimately cell death. In cancer cells, Nitrofen inhibits the growth of cancer cells by inducing apoptosis, which is programmed cell death.
Biochemical and Physiological Effects:
Nitrofen has been found to have a range of biochemical and physiological effects. In plants, Nitrofen inhibits the production of chlorophyll and other pigments, leading to the yellowing of leaves. In animals, Nitrofen has been found to cause liver damage and reproductive toxicity. In humans, Nitrofen has been associated with the development of cancer and other health problems.
Avantages Et Limitations Des Expériences En Laboratoire
Nitrofen has several advantages for lab experiments, including its high purity, stability, and solubility in common solvents. However, Nitrofen also has some limitations, including its potential toxicity and the need for careful handling and disposal.
Orientations Futures
There are several future directions for research on Nitrofen. One area of research is the development of safer and more effective herbicides that can replace Nitrofen. Another area of research is the investigation of Nitrofen's potential use as an antifungal agent. In medicine, further research is needed to determine the potential use of Nitrofen in the treatment of cancer. Additionally, more research is needed to understand the environmental impact of Nitrofen and to develop strategies for its safe disposal.
Conclusion:
In conclusion, Nitrofen is a synthetic compound that has been extensively researched for its applications in various fields. Nitrofen has been found to have a range of biochemical and physiological effects, both beneficial and harmful. While Nitrofen has several advantages for lab experiments, it also has some limitations, including its potential toxicity. There are several future directions for research on Nitrofen, including the development of safer and more effective herbicides, investigation of Nitrofen's potential use as an antifungal agent, and further research on its potential use in the treatment of cancer.
Méthodes De Synthèse
The synthesis of Nitrofen involves the reaction of 2-methoxyphenol with 4-(2-nitrovinyl)phenol in the presence of acetic anhydride and pyridine. This reaction leads to the formation of Nitrofen as a white crystalline solid. The purity of Nitrofen can be improved by recrystallization from ethanol.
Propriétés
IUPAC Name |
N-(2-methoxyphenyl)-2-[4-[(Z)-2-nitroethenyl]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5/c1-23-16-5-3-2-4-15(16)18-17(20)12-24-14-8-6-13(7-9-14)10-11-19(21)22/h2-11H,12H2,1H3,(H,18,20)/b11-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLIUFMRYSRTLPT-KHPPLWFESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)C=C[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)/C=C\[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-2-[4-[(Z)-2-nitroethenyl]phenoxy]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R*,4R*)-4-(1-azepanyl)-1-[3-(methylthio)propyl]-3-piperidinol](/img/structure/B4989144.png)


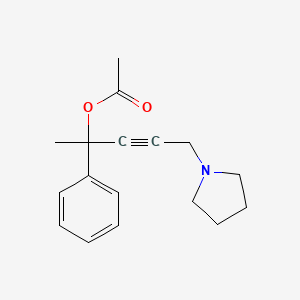
![N-(1-{1-[(1R*,2R*,4R*)-bicyclo[2.2.1]hept-5-en-2-ylcarbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-methoxybenzamide](/img/structure/B4989166.png)
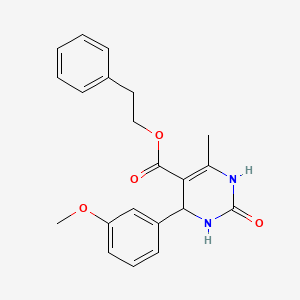
![N-{[5-(aminocarbonyl)-3-thienyl]sulfonyl}-beta-alanine](/img/structure/B4989185.png)
![3-(2-anilino-1,3-thiazol-4-yl)-3-methyl-8-(propoxymethyl)-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B4989193.png)
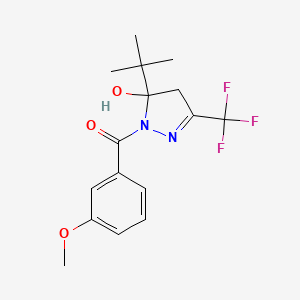
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-iodobenzamide](/img/structure/B4989213.png)
![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4989220.png)
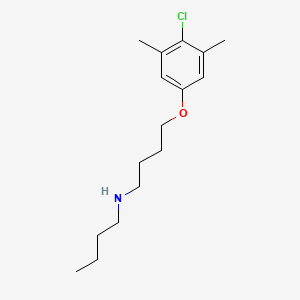
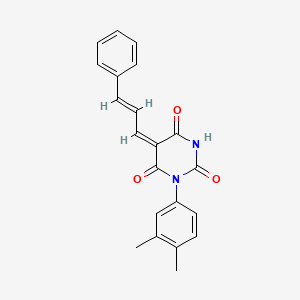
![allyl [(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetate](/img/structure/B4989239.png)